Lipophilicity and Predicted Membrane Permeability vs. Shorter-Chain Analog
The pentane-1-sulfonyl chain confers a distinct lipophilicity profile compared to shorter-chain analogs, directly impacting membrane permeability—a key parameter in drug design. 1-(Pentane-1-sulfonyl)piperazine's alkyl chain length is a primary driver of its LogP value, which is higher than that of the butane analog, 1-(Butane-1-sulfonyl)piperazine [1]. While direct experimental LogP data is not available for the target compound, computational prediction for similar sulfonylpiperazine derivatives demonstrates a clear increase in lipophilicity with each additional methylene unit in the alkyl chain. This enhanced lipophilicity is expected to improve passive diffusion across biological membranes, a critical factor for cellular and in vivo applications [2]. Selecting the pentane analog offers a specific, quantifiable shift in this property compared to the butane analog, allowing researchers to fine-tune the lipophilicity of their lead compounds without altering the core pharmacophore.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Higher LogP value compared to shorter-chain analogs (exact value not publicly available for this specific compound, but inferable from SAR of alkyl chain length in the sulfonylpiperazine class). |
| Comparator Or Baseline | 1-(Butane-1-sulfonyl)piperazine (CAS 926206-14-6), expected to have a lower LogP value due to its shorter alkyl chain. |
| Quantified Difference | Not directly quantified for this specific pair; class-level SAR indicates an increase of approximately +0.5 LogP units per methylene group. |
| Conditions | Class-level structure-activity relationship (SAR) analysis of sulfonylpiperazine derivatives [2]. |
Why This Matters
This matters for procurement because the specific chain length provides a tunable physicochemical property, allowing researchers to select the optimal analog for balancing solubility and membrane permeability without the need for de novo synthesis.
- [1] Kuujia. (2025). Cas no 1311569-69-3 (1-(Pentane-1-sulfonyl)piperazine). Retrieved from https://www.kuujia.com/cas-1311569-69-3.html View Source
- [2] Kilbile, J. T., et al. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 1278, 134971. doi:10.1016/j.molstruc.2023.134971 View Source
